Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate
Overview
Description
Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate is a synthetic compound . It is a water-soluble active esterification agent that can convert hydrophobic labeling agents with carboxyl groups into water-soluble active esterification bodies under mild conditions .
Molecular Structure Analysis
The molecular formula of Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate is C6HF4NaO4S . Its molecular weight is 268.11 . The InChI Key is HVXPVJLSYQBYCR-UHFFFAOYSA-M .Chemical Reactions Analysis
Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate is used as a probe for catalytic reactions . It has been shown to be active in the oxidation of glycols and ethylene glycols .Physical And Chemical Properties Analysis
Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate appears as a white to almost white powder or crystal . .Scientific Research Applications
Fluorination Reagents
Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate is used as a fluorination reagent . Fluorination is a process that introduces a fluorine atom into a compound and is widely used in the pharmaceutical and agrochemical industries due to the unique properties of fluorine.
Fluorinated Building Blocks
This compound is also used as a fluorinated building block . Fluorinated building blocks are used in the synthesis of various organic compounds, especially in the pharmaceutical industry, where they can improve the biological activity and metabolic stability of drugs.
Probe for Catalytic Reactions
Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate is used as a probe for catalytic reactions . It has been shown to be active in the oxidation of glycols and ethylene glycols .
Preparation of Water-Soluble Labels
This compound is used in the preparation of water-soluble labels . These labels are used in various fields, including biological research, where they can be used to label proteins and other biomolecules.
Protein Labeling
In a specific application of water-soluble labels, Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate is used for protein labeling . This is particularly useful in biological research, where it allows scientists to track the movement and interactions of proteins within cells.
properties
IUPAC Name |
sodium;2,3,5,6-tetrafluoro-4-hydroxybenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4O4S.Na/c7-1-3(9)6(15(12,13)14)4(10)2(8)5(1)11;/h11H,(H,12,13,14);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXPVJLSYQBYCR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)S(=O)(=O)[O-])F)F)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF4NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635617 | |
Record name | Sodium 2,3,5,6-tetrafluoro-4-hydroxybenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate | |
CAS RN |
221908-17-4 | |
Record name | Sodium 2,3,5,6-tetrafluoro-4-hydroxybenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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